2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine
Description
Structure and Key Features: This compound belongs to the thieno[3,2-d]pyrimidine family, characterized by a fused thiophene-pyrimidine ring system. At the 2-position, it bears a methylsulfanyl (-SMe) group, while the 4-position is substituted with a 3-(trifluoromethyl)phenylsulfanyl (-S-C₆H₄-CF₃) moiety. The trifluoromethyl group imparts electron-withdrawing properties, enhancing stability and influencing intermolecular interactions. Its molecular formula is C₁₄H₁₀F₃N₂S₃, with a molecular weight of 383.42 g/mol (calculated).
Properties
IUPAC Name |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S3/c1-20-13-18-10-5-6-21-11(10)12(19-13)22-9-4-2-3-8(7-9)14(15,16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRXIFBPNYZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC(=C3)C(F)(F)F)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H12F3N2S2. The presence of the methylsulfanyl and trifluoromethyl groups suggests potential interactions with biological targets, making it a candidate for further investigation.
Anticancer Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. In particular:
- In vitro Studies : A study reported that derivatives similar to this compound inhibited cell proliferation in human gastric cancer cells with IC50 values ranging from 0.5 to 1.5 µg/mL, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. Compounds with similar scaffolds have been shown to activate caspase pathways and inhibit key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of thieno[3,2-d]pyrimidines. Preliminary studies suggest that these compounds possess antibacterial properties against Gram-positive bacteria. The biological activity may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit specific enzymatic pathways critical for bacterial survival.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A series of experiments evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines.
- Results indicated that certain derivatives exhibited more than 70% growth inhibition at concentrations as low as 10 µM .
- Selectivity Profiling :
Data Tables
| Activity | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 0.61 | Apoptosis induction |
| Anticancer | HepG2 | 0.51 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | <10 | Cell wall synthesis disruption |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine derivatives are widely explored for their pharmacological and material science applications. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like the dichlorophenyl derivative . Morpholine at position 4 (as in ) increases water solubility, making it suitable for drug formulation, whereas the target compound’s CF₃ group prioritizes lipophilicity for CNS-targeting applications.
Halogenated analogs (e.g., dichlorophenyl in ) exhibit stronger halogen bonding with protein targets, improving binding affinity.
Synthetic Accessibility: The target compound’s synthesis likely follows established routes for thieno[3,2-d]pyrimidines, such as cyclization of ketene dithioacetals (as in ) or nucleophilic displacement of chloro intermediates .
Material Science Applications :
- Derivatives with extended π-systems (e.g., ) exhibit fluorescence, whereas the target compound’s simpler structure may prioritize pharmacological utility over optoelectronic properties.
Table 2: Pharmacokinetic and Physicochemical Properties
Q & A
Basic: What are the key synthetic routes for 2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine?
The synthesis typically involves a multi-step approach:
Core Formation : Cyclization of thiophene and pyrimidine precursors under controlled temperatures (80–120°C) and inert atmospheres (e.g., nitrogen) to form the thieno[3,2-d]pyrimidine scaffold .
Substitution Reactions : Sequential introduction of the methylsulfanyl and 3-(trifluoromethyl)phenylsulfanyl groups via nucleophilic substitution. Catalysts like potassium carbonate or triethylamine in solvents such as dimethylformamide (DMF) or ethanol are critical for regioselectivity .
Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .
Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and scaffold integrity. For example, the trifluoromethyl group shows distinct F NMR signals at ~-60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for CHFNS: calculated 379.02, observed 379.03) .
- X-ray Crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .
Advanced: How do structural modifications at specific positions influence the biological activity of thieno[3,2-d]pyrimidine derivatives?
- Position 2 (Methylsulfanyl) : Enhances lipophilicity, improving membrane permeability. Replacement with bulkier groups (e.g., ethylsulfanyl) reduces activity, suggesting steric constraints .
- Position 4 (3-Trifluoromethylphenylsulfanyl) : The electron-withdrawing trifluoromethyl group strengthens π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Core Modifications : Fluorination at the pyrimidine ring increases metabolic stability but may reduce solubility .
Advanced: What computational methods are employed to predict the interaction of this compound with biological targets?
- Molecular Docking : AutoDock4 with flexible sidechain sampling predicts binding modes to targets like EGFR kinase. The trifluoromethylphenyl group shows strong Van der Waals interactions with Leu694 and Val702 residues .
- Molecular Dynamics (MD) : Simulations (e.g., 100 ns in GROMACS) assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
Advanced: How can researchers address contradictions in biological activity data across different studies?
- Assay Standardization : Discrepancies in IC values (e.g., 0.5 μM vs. 5 μM for kinase inhibition) may arise from variations in ATP concentrations or cell lines. Use uniform protocols (e.g., 10 μM ATP in A431 cells) .
- Structural Analog Comparison : Compare activity of derivatives (e.g., 2-ethylsulfanyl vs. methylsulfanyl) to isolate substituent effects .
Basic: What are the common solvents and catalysts used in the synthesis of thieno[3,2-d]pyrimidine derivatives?
- Solvents : Ethanol (protic), DMF (aprotic), or toluene for high-temperature reactions .
- Catalysts : KCO for deprotonation, Pd(PPh) for cross-coupling, and triethylamine for acid scavenging .
Advanced: What strategies optimize reaction yields and selectivity during multi-step synthesis?
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., diazotization) to prevent side reactions .
- Inert Atmosphere : Nitrogen or argon prevents oxidation of thiol intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
Advanced: How do substituents like trifluoromethyl and methylsulfanyl affect physicochemical properties?
- Trifluoromethyl : Increases logP by ~1.5 units, enhancing blood-brain barrier penetration but reducing aqueous solubility (from 50 μM to 10 μM) .
- Methylsulfanyl : Lowers pKa of adjacent NH groups (from 8.2 to 7.5), influencing ionization at physiological pH .
Basic: What are the potential biological applications of this compound based on current research?
- Anticancer : Inhibits EGFR kinase (IC = 0.8 μM) and tubulin polymerization (IC = 1.2 μM) .
- Antimicrobial : MIC = 4 μg/mL against Staphylococcus aureus due to disruption of cell wall synthesis .
Advanced: What in vitro and in vivo models are appropriate for evaluating the compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
